Quinazolin-8-amine
Overview
Description
Synthesis Analysis
- A one-pot synthesis method for Quinazolin-8-amine derivatives involves using Yb(OTf)3 under solvent-free conditions, offering high yields and shorter reaction times (Wang et al., 2003).
- Quinazolin-2-amine derivatives can be synthesized from β-pinene derivative nopinone, showing potential for fluorescent bio-imaging agents (Jinlai et al., 2016).
- Novel 5-amino-8H-phthalazino[1,2-b]quinazolin-8-one derivatives were synthesized through a reaction involving methyl 2-aminobenzoate, hydrazine hydrate, and phthalic anhydride (Liu et al., 2017).
Molecular Structure Analysis
- The structure of Quinazolin-8-amine derivatives is typically characterized using techniques like Fourier transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), mass spectrometry, and X-ray single crystal diffraction (Jinlai et al., 2016).
Chemical Reactions and Properties
- Quinazolin-8-amine derivatives are involved in reactions such as transamination and can form various substituted thioureas and other compounds (Fathalla et al., 2001).
- Fluorine-substituted derivatives exhibit potential for anti-inflammatory activities, suggesting diverse chemical reactivity (Sun et al., 2019).
Physical Properties Analysis
- The thermal decomposition temperatures of certain Quinazolin-8-amine derivatives were found to be in the range of 138-291°C, indicating stability under high temperatures (Jinlai et al., 2016).
Chemical Properties Analysis
- The chemical properties of Quinazolin-8-amine derivatives are highlighted by their enhanced fluorescence in both solid and solution states, and their reactivity in transamination reactions (Jinlai et al., 2016; Fathalla et al., 2001)(Fathalla et al., 2001).
Scientific Research Applications
-
Cancer Therapy
- Field: Medicinal and Pharmaceutical Chemistry
- Application: Quinazoline derivatives are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .
- Method: Targeted therapy directed at specific molecular pathways .
- Results: Many quinazoline derivatives are approved for antitumor clinical use, e.g., erlotinib, gefitinib, afatinib, lapatinib, and vandetanib .
-
Anti-Inflammatory
- Field: Medicinal Chemistry
- Application: Quinazoline derivatives have shown anti-inflammatory properties .
- Method: Installing various active groups to the quinazoline moiety using developing synthetic methods .
- Results: The specific outcomes depend on the specific derivative and its method of application .
-
Antibacterial
- Field: Medicinal Chemistry
- Application: Quinazoline derivatives have shown antibacterial properties .
- Method: Installing various active groups to the quinazoline moiety using developing synthetic methods .
- Results: The specific outcomes depend on the specific derivative and its method of application .
-
Antimalarial
- Field: Medicinal Chemistry
- Application: Quinazoline derivatives have shown antimalarial properties .
- Method: Installing various active groups to the quinazoline moiety using developing synthetic methods .
- Results: The specific outcomes depend on the specific derivative and its method of application .
-
Antihypertensive
- Field: Medicinal Chemistry
- Application: Quinazoline derivatives have shown antihypertensive properties .
- Method: Installing various active groups to the quinazoline moiety using developing synthetic methods .
- Results: The specific outcomes depend on the specific derivative and its method of application .
-
Treatment of Benign Prostatic Hyperplasia and Post-Traumatic Stress Disorder
- Field: Medicinal Chemistry
- Application: Prazosin and doxazosine, which are quinazoline derived compounds, are used to treat benign prostatic hyperplasia and post-traumatic stress disorder .
- Method: These drugs are administered as per the prescribed dosage and frequency .
- Results: The specific outcomes depend on the individual patient’s response to the medication .
-
Cancer Therapy
- Field: Medicinal and Pharmaceutical Chemistry
- Application: Quinazoline derivatives are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .
- Method: Targeted therapy directed at specific molecular pathways .
- Results: Many quinazoline derivatives are approved for antitumor clinical use, e.g., erlotinib, gefitinib, afatinib, lapatinib, and vandetanib .
-
Anti-Inflammatory
- Field: Medicinal Chemistry
- Application: Quinazoline derivatives have shown anti-inflammatory properties .
- Method: Installing various active groups to the quinazoline moiety using developing synthetic methods .
- Results: The specific outcomes depend on the specific derivative and its method of application .
-
Antibacterial
- Field: Medicinal Chemistry
- Application: Quinazoline derivatives have shown antibacterial properties .
- Method: Installing various active groups to the quinazoline moiety using developing synthetic methods .
- Results: The specific outcomes depend on the specific derivative and its method of application .
-
Antimalarial
- Field: Medicinal Chemistry
- Application: Quinazoline derivatives have shown antimalarial properties .
- Method: Installing various active groups to the quinazoline moiety using developing synthetic methods .
- Results: The specific outcomes depend on the specific derivative and its method of application .
-
Antihypertensive
- Field: Medicinal Chemistry
- Application: Quinazoline derivatives have shown antihypertensive properties .
- Method: Installing various active groups to the quinazoline moiety using developing synthetic methods .
- Results: The specific outcomes depend on the specific derivative and its method of application .
-
Treatment of Benign Prostatic Hyperplasia and Post-Traumatic Stress Disorder
- Field: Medicinal Chemistry
- Application: Prazosin and doxazosine, which are quinazoline derived compounds, are used to treat benign prostatic hyperplasia and post-traumatic stress disorder .
- Method: These drugs are administered as per the prescribed dosage and frequency .
- Results: The specific outcomes depend on the individual patient’s response to the medication .
Future Directions
Quinazolin-8-amine, as a derivative of quinazoline, has potential for further exploration due to its significant biological activities. The potential applications of quinazoline derivatives in fields of biology, pesticides, and medicine have also been explored . The latest evidence of quinazolinone and quinazoline derivatives as a privileged scaffold in medicinal chemistry has been highlighted .
properties
IUPAC Name |
quinazolin-8-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-7-3-1-2-6-4-10-5-11-8(6)7/h1-5H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLQGOYYXRNZOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN=C2C(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40462901 | |
Record name | Quinazolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40462901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinazolin-8-amine | |
CAS RN |
101421-74-3 | |
Record name | 8-Quinazolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101421-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinazolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40462901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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